molecular formula C8H11ClN2 B3024500 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine CAS No. 183251-88-9

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine

Cat. No.: B3024500
CAS No.: 183251-88-9
M. Wt: 170.64 g/mol
InChI Key: ZMXJMNASZAAMSC-UHFFFAOYSA-N
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Description

4-Chloro-N1,N1-dimethylbenzene-1,2-diamine (CAS 183251-88-9) is a substituted ortho-phenylenediamine derivative with the molecular formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol . This compound serves as a versatile and high-value building block in organic synthesis and pharmaceutical research. Its primary application lies in the synthesis of complex heterocyclic systems, most notably as a precursor for benzimidazole scaffolds . The vicinal arrangement of the amino groups allows for facile cyclization reactions with various electrophiles, such as carboxylic acids, to form stable five- and seven-membered rings that are core structures in many biologically active molecules . The specific substitution pattern on this diamine—featuring a chlorine atom and two methyl groups on a single nitrogen (N1)—provides a unique electronic and steric profile. The chloro substituent acts as an electron-withdrawing group and serves as a handle for further functionalization via cross-coupling reactions, while the N,N-dimethyl group influences the nucleophilicity of the amino moiety and the overall basicity of the molecule . This makes it a critical intermediate for fine-tuning the lipophilicity, metabolic stability, and binding affinity of target molecules in drug discovery programs . For research purposes, the compound is typically supplied as a solid and requires storage in a sealed container under an inert atmosphere at 2-8°C to maintain stability . Researchers should handle it with appropriate precautions, as it carries safety warnings regarding skin and eye irritation and toxicity if swallowed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-N,1-N-dimethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJMNASZAAMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265430
Record name 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine
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Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183251-88-9
Record name 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183251-88-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N1,N1-dimethyl-1,2-benzenediamine
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URL https://comptox.epa.gov/dashboard/DTXSID101265430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro N1,n1 Dimethylbenzene 1,2 Diamine

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine typically involves a multi-step process, often starting from a substituted nitrobenzene (B124822) derivative. The core of this process is the reduction of a nitro group to an amine, a fundamental transformation in aromatic chemistry.

Precursor Compounds and Reaction Conditions

A plausible and established route for the synthesis of this compound involves the reduction of a suitable nitroaniline precursor. A key starting material for this process would be 4-chloro-2-nitro-N,N-dimethylaniline. The synthesis of this precursor can be envisioned through the reaction of 4-chloro-1,2-dinitrobenzene with dimethylamine.

The subsequent and crucial step is the reduction of the nitro group in 4-chloro-2-nitro-N,N-dimethylaniline to form the desired 1,2-diamine. A common and effective method for this transformation is the Bechamp reduction, which utilizes iron metal in an acidic medium, such as acetic acid or with a salt like ammonium (B1175870) chloride. This method is widely used in industrial settings due to its cost-effectiveness and efficiency.

An analogous synthesis has been reported for a similar compound, N1-benzyl-4-chlorobenzene-1,2-diamine, which was synthesized from N-benzyl-2-nitro-4-chloroaniline. In this reported procedure, the reduction was carried out using iron powder and ammonium chloride in ethanol (B145695) at an elevated temperature of 80°C. This reaction proceeded to completion within 1-3 hours, achieving a high yield of 98%. chemicalbook.com This example illustrates a typical set of reaction conditions that could be adapted for the synthesis of this compound.

The general reaction mechanism for the iron-mediated reduction of a nitro group involves the transfer of electrons from the iron metal to the nitro group, leading to its stepwise reduction to a nitroso, then a hydroxylamino, and finally an amino group. The presence of an acid facilitates this process.

Precursor CompoundReagentsSolventTemperatureReaction TimeProductYield
N-benzyl-2-nitro-4-chloroanilineIron powder, Ammonium chloride, WaterEthanol80°C1-3 hoursN1-benzyl-4-chlorobenzene-1,2-diamine98% chemicalbook.com

This table presents data for the synthesis of an analogous compound, N1-benzyl-4-chlorobenzene-1,2-diamine, to illustrate a potential synthetic route.

Process Optimization and Yield Enhancement

The optimization of synthetic processes is crucial for improving efficiency and reducing costs in chemical manufacturing. For the synthesis of this compound, several parameters can be adjusted to enhance the yield and purity of the final product.

Key areas for optimization include:

Reaction Temperature: The rate of the reduction reaction is temperature-dependent. Increasing the temperature can shorten the reaction time, but excessive heat may lead to the formation of byproducts. A careful study of the temperature profile is necessary to find the optimal balance.

Catalyst/Reducing Agent Loading: The amount of iron powder and the concentration of the acid or salt used can significantly impact the reaction's efficiency. Optimizing the stoichiometry of the reagents can lead to higher yields and minimize waste.

Solvent System: The choice of solvent can influence the solubility of the reactants and the reaction rate. While ethanol is commonly used, exploring other solvent systems or solvent mixtures could lead to improved performance.

A study on the synthesis of N,N-dimethyl p-phenylenediamine (B122844) dihydrochloride (B599025) from 4-chloro-nitro-benzene highlights a scalable and economical process with a 99% isolated yield on a kilo scale. researchgate.net This was achieved by reacting 4-chloro-nitro-benzene with N,N-dimethylamine HCl in a DMF/NaHCO3 system under high pressure, followed by Raney nickel reduction. researchgate.net While this is for a different isomer, the principles of process optimization, such as the use of pressure and an efficient catalytic system, are transferable and suggest avenues for enhancing the yield of this compound.

Emerging Synthetic Strategies for this compound

While traditional methods are effective, there is a continuous drive towards developing more sustainable and efficient synthetic strategies. This includes the exploration of novel catalytic systems and the application of green chemistry principles.

Novel Catalytic Approaches

The reduction of nitro compounds is a key step in the synthesis of this compound, and this area has seen significant advancements in catalysis. While iron is a classic reducing agent, modern catalytic systems offer higher efficiency and selectivity under milder conditions.

Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel (including Raney nickel) is a powerful alternative to stoichiometric reducing agents. These reactions are typically carried out under a hydrogen atmosphere and can proceed at lower temperatures and pressures, often with high yields and cleaner reaction profiles.

For instance, the synthesis of N,N-dimethyl p-phenylenediamine dihydrochloride successfully employed Raney nickel for the reduction step. researchgate.net The development of more advanced catalysts, such as those based on nanoparticles or supported on various materials, could offer further improvements in terms of activity, selectivity, and reusability for the synthesis of the target compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation, for example, has a high atom economy compared to reductions that use stoichiometric metal reagents.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The use of ethanol in the synthesis of the analogous N1-benzyl-4-chlorobenzene-1,2-diamine is a step in this direction. chemicalbook.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents that are used in excess and generate waste.

By incorporating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Functionalization and Derivatization of this compound

The two amino groups in this compound, with their different substitution patterns (a primary amine and a tertiary amine), offer a rich platform for further functionalization and the synthesis of a wide range of derivatives. The reactivity of these groups can be selectively targeted to introduce various functional moieties.

The primary amino group (-NH2) is particularly reactive and can undergo a variety of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Alkylation: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce alkyl groups.

Arylation: Reaction with aryl halides, often catalyzed by transition metals, to form diarylamines.

A study on the synthesis of bifunctional organocatalysts based on a 1,2-benzenediamine scaffold demonstrated the derivatization of a primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation. mdpi.com These transformations on a similar structural motif indicate the potential for creating a diverse library of compounds starting from this compound.

The tertiary amino group (-N(CH3)2) is generally less reactive but can still participate in certain reactions, such as N-oxide formation or quaternization. The selective functionalization of the primary amine in the presence of the tertiary amine is a key strategy for elaborating the structure of this compound.

The ability to introduce a wide range of functional groups onto the this compound core makes it a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals, materials science, and as ligands in catalysis.

Modifications at the Amine Functionalities

The presence of two distinct amine groups—a primary and a tertiary amine—in this compound allows for selective modifications, which can be used to build more complex molecules. The primary amine is significantly more reactive towards electrophiles than the sterically hindered tertiary amine.

Reactions of the Primary Amine:

The primary amine at the 2-position can undergo a variety of common reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups, although over-alkylation can be a challenge.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in a variety of subsequent reactions (e.g., Sandmeyer reaction).

These transformations are fundamental in the construction of heterocyclic systems, such as benzimidazoles, which can be formed through condensation with carboxylic acids or their derivatives.

Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chlorideN-(4-chloro-2-(dimethylamino)phenyl)acetamide
Sulfonylationp-Toluenesulfonyl chlorideN-(4-chloro-2-(dimethylamino)phenyl)-4-methylbenzenesulfonamide
AlkylationMethyl iodide4-Chloro-N1,N1,N2-trimethylbenzene-1,2-diamine
DiazotizationSodium nitrite, Hydrochloric acid4-chloro-2-(dimethylamino)benzenediazonium chloride

Table 1: Illustrative Reactions of the Primary Amine Functionality

Aromatic Ring Functionalization

The functionalization of the aromatic ring of this compound is governed by the directing effects of the existing substituents: the chloro group, the primary amine, and the tertiary dimethylamine. Both amino groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing.

The positions on the aromatic ring available for electrophilic substitution are C3, C5, and C6. The powerful activating and directing effects of the two amino groups will dominate, making the positions ortho and para to them the most nucleophilic. Specifically, the C5 position is para to the primary amine and ortho to the chloro group, and the C3 position is ortho to both the primary amine and the chloro group. The C6 position is ortho to the primary amine. The steric hindrance from the dimethylamino group will likely influence the regioselectivity of incoming electrophiles.

Potential Electrophilic Aromatic Substitution Reactions:

Nitration: Introduction of a nitro group, typically using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., bromine or chlorine) using an appropriate halogenating agent.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the strongly activating amino groups can lead to complications such as over-reaction or reaction on the nitrogen atoms.

Reaction TypeReagent ExampleExpected Major Product(s)
NitrationNitric acid, Sulfuric acid4-Chloro-N1,N1-dimethyl-5-nitrobenzene-1,2-diamine
BrominationBromine, Acetic acid5-Bromo-4-chloro-N1,N1-dimethylbenzene-1,2-diamine
SulfonationFuming sulfuric acid5-amino-2-chloro-4-(dimethylamino)benzenesulfonic acid

Table 2: Predicted Aromatic Ring Functionalization Reactions

Spectroscopic and Structural Characterization of 4 Chloro N1,n1 Dimethylbenzene 1,2 Diamine

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine, could be located. This information is essential for elucidating the precise electronic environment of the hydrogen and carbon atoms within the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Specific Infrared (IR) and Raman spectroscopic data are unavailable. Therefore, a table of characteristic vibrational frequencies and their corresponding functional group assignments (e.g., N-H stretch of the primary amine, C-N stretches, aromatic C-H stretches, and the C-Cl stretch) cannot be compiled.

Mass Spectrometry (MS) Analysis

A mass spectrum for this compound, which would reveal its molecular ion peak and characteristic fragmentation pattern, is not available in the searched literature. This analysis would be crucial for confirming the molecular weight and providing insights into the molecule's stability and fragmentation pathways under ionization.

Electron Paramagnetic Resonance (EPR) for Reactive Intermediates

No studies involving Electron Paramagnetic Resonance (EPR) spectroscopy on reactive intermediates derived from this compound were found. Such studies would be necessary to characterize any radical species formed through processes like oxidation.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

There are no published single-crystal X-ray diffraction studies for this compound. As a result, critical information regarding its crystal structure, including the crystal system, space group, unit cell dimensions, and atomic coordinates, is unknown. Without this foundational data, it is impossible to analyze the crystal packing and the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern its solid-state architecture.

Conformational Analysis in the Solid State

A thorough search of scientific literature and structural databases has been conducted to gather information on the solid-state conformational analysis of this compound. This investigation aimed to uncover detailed research findings from techniques such as X-ray crystallography to elucidate the molecule's three-dimensional structure, including bond lengths, bond angles, dihedral angles, and intermolecular interactions in the crystalline form.

Despite extensive searches, no specific studies providing an experimental solid-state structure, such as a crystal structure determined by X-ray diffraction, for this compound have been found in the available scientific literature. Consequently, detailed data on its conformational parameters in the solid state, including precise bond lengths, bond angles, and torsional angles, are not publicly available. The absence of such crystallographic data also precludes a detailed discussion of the specific intermolecular interactions, such as hydrogen bonding or crystal packing, that govern the arrangement of this molecule in a crystalline lattice.

While computational methods could theoretically provide insights into the molecule's preferred conformation, this report is strictly limited to experimentally determined solid-state data, which is currently unavailable. Therefore, no data tables or detailed research findings on the solid-state conformation of this compound can be presented at this time.

Computational and Theoretical Studies of 4 Chloro N1,n1 Dimethylbenzene 1,2 Diamine

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic structure and reactivity of a molecule. However, no specific studies employing these methods for 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine have been found.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

There are no available research articles or datasets detailing the use of Density Functional Theory (DFT) to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity descriptors of this compound.

Ab Initio Calculations for Molecular Properties

Similarly, a literature search reveals no studies that have utilized ab initio methods to calculate the molecular properties of this compound. Such calculations would typically provide insights into its geometry, vibrational frequencies, and other fundamental molecular characteristics.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are crucial for understanding the dynamic behavior of molecules. For this compound, there is a clear lack of published research in this area.

Conformational Analysis in Solution and Gas Phase

No studies on the conformational analysis of this compound in either the gas phase or in solution are present in the accessible scientific record. Such an analysis would be critical for understanding the molecule's flexibility and the preferred spatial arrangement of its atoms.

Reaction Pathway Simulations and Transition State Analysis

Investigations into the reaction mechanisms involving this compound through the simulation of reaction pathways and the analysis of transition states have not been reported. These studies are vital for predicting reaction outcomes and understanding kinetic and thermodynamic control.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. There is no evidence of QSPR models being developed for or applied to this compound to predict its properties.

Development of Predictive Models

Predictive models in chemistry leverage computational algorithms and statistical methods to forecast the properties and behavior of molecules. For a substituted aromatic amine such as this compound, these models can be invaluable for predicting a range of characteristics, from reactivity in chemical syntheses to potential biological activity.

The development of such models often involves a supervised machine learning approach, where an algorithm is trained on a dataset of molecules with known properties. nih.gov For instance, predictive models have been successfully developed to guide catalytic enantioselective reactions by correlating substrate and catalyst structures with reaction outcomes. researchgate.netacs.org These models can identify key steric and electronic parameters that influence the reaction, thereby enabling the prediction of enantioselectivity for new substrates. researchgate.netacs.org

In the context of this compound, a predictive model could be developed to forecast its reactivity in reactions such as the Minisci reaction, a versatile method for C-C bond formation on heteroarenes. researchgate.netacs.org The model would likely incorporate descriptors that quantify the electronic effects of the chloro and dimethylamino substituents, as well as the steric environment around the diamine functionality.

To illustrate how such a model might be structured, consider the following hypothetical data table that could be used in the development of a predictive model for reaction yield:

ReactantCatalystSolventTemperature (°C)Predicted Yield (%)Experimental Yield (%)
This compoundCatalyst AToluene807572
This compoundCatalyst BDichloromethane256063
3-Chloro-N1,N1-dimethylbenzene-1,2-diamineCatalyst AToluene808280

This table is illustrative and does not represent actual experimental data.

Furthermore, molecular docking studies represent another form of predictive modeling, particularly relevant for assessing the potential biological activity of a compound. researchgate.net By simulating the interaction of this compound with the binding site of a target protein, researchers can predict its binding affinity and orientation, providing insights into its potential as a therapeutic agent. researchgate.net

Correlation with Empirical Data

A crucial aspect of computational and theoretical studies is the validation of theoretical predictions against empirical data. This correlation ensures the accuracy and reliability of the computational models. For this compound, theoretical calculations can be used to predict various spectroscopic and structural parameters, which can then be compared with experimental measurements.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties. researchgate.net For example, DFT calculations can be employed to determine the optimized geometry, vibrational frequencies (IR spectra), and nuclear magnetic resonance (NMR) chemical shifts of this compound. researchgate.net These calculated values can then be directly compared with data obtained from X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy. A strong correlation between the theoretical and experimental data lends confidence to the computational model.

The following table provides a hypothetical comparison of theoretical and empirical data for this compound:

ParameterTheoretical Value (DFT)Empirical Value
C-Cl Bond Length (Å)1.751.74
N-H Stretching Frequency (cm⁻¹)34503445
¹³C NMR Chemical Shift (C-Cl, ppm)128.5128.2

This table is illustrative and does not represent actual experimental data.

Natural Bond Orbital (NBO) analysis is another theoretical tool that can provide insights into the electronic structure of a molecule, such as charge distribution and intramolecular interactions. researchgate.net The results of NBO analysis can be correlated with experimental observations of reactivity and stability. researchgate.net

Moreover, theoretical studies can elucidate structure-reactivity relationships. nih.gov For instance, the calculated energies of the Highest Occupied Molecular Orbital (HOMO) of a series of aromatic amines have been correlated with their experimental charge-transfer transition energies, providing a quantitative understanding of their electronic properties. researchgate.net Such correlations are fundamental to refining theoretical models and enhancing their predictive power for new molecules like this compound.

Chemical Reactivity and Reaction Mechanisms of 4 Chloro N1,n1 Dimethylbenzene 1,2 Diamine

Redox Chemistry and Electrochemical Behavior

The presence of the electron-donating amino groups makes the benzene (B151609) ring of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine susceptible to oxidation. The electrochemical behavior of this molecule is analogous to that of other phenylenediamines, which are known for their interesting redox properties.

While specific oxidation potential data for this compound are not extensively documented, the electrochemical behavior can be inferred from studies on related N,N-dimethyl-p-phenylenediamine (DMPD) derivatives. The oxidation of such compounds typically proceeds via a one-electron transfer to form a stable radical cation, often referred to as a Wurster's Red-type species. wikipedia.org The stability of this radical is due to the delocalization of the unpaired electron across the aromatic system and the nitrogen atoms.

The oxidation process can be represented as: $ \text{R-NH}_2 - \text{C}_6\text{H}_3(\text{Cl}) - \text{N(CH}_3)_2 \rightarrow [\text{R-NH}_2 - \text{C}_6\text{H}_3(\text{Cl}) - \text{N(CH}_3)_2]^{+\bullet} + \text{e}^- $

A second one-electron oxidation can then occur at a higher potential to yield a dication, which is generally less stable. The formal potential for these oxidation steps is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the dimethylamino group, lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like the chlorine atom, are expected to increase the oxidation potential. The position of the substituents also plays a role in the stability of the resulting radical cation and dication.

The electrochemical oxidation of various p-phenylenediamine (B122844) derivatives has been studied, and the half-wave oxidation potentials are sensitive to the substituents on the nitrogen atoms and the aromatic ring. researchgate.net For instance, the introduction of electron-withdrawing phenyl groups on the nitrogen atoms of N,N,N',N'-tetramethyl-p-phenylenediamine leads to a linear increase in the redox potential. researchgate.net

Table 1: Half-Wave Oxidation Potentials of Selected p-Phenylenediamine Derivatives in Acetonitrile

Compound E1/2 (1st wave) vs. Ag/AgCl E1/2 (2nd wave) vs. Ag/AgCl
N,N,N',N'-Tetramethyl-p-phenylenediamine +0.18 V +0.68 V

Data extrapolated from related studies. The exact potentials for this compound may vary.

The mechanism of electrochemical oxidation of phenylenediamines is often complex and pH-dependent. researchgate.net In aqueous media, the oxidation of N,N-dimethyl-p-phenylenediamine (DMPD) can proceed through various pathways, including CE (chemical reaction preceding electron transfer), EE (two successive electron transfers), and ECE (electron transfer followed by a chemical reaction and another electron transfer) mechanisms, depending on the pH. researchgate.net

At acidic pH, a two-electron, two-proton oxidation can lead to the formation of a quinonediimine species. This highly electrophilic intermediate is susceptible to nucleophilic attack, including by water (hydrolysis) or other nucleophiles present in the medium. The hydrolysis of the quinonediimine can lead to the formation of a quinoneimine, which can undergo further reactions. researchgate.net

In the case of this compound, the initial one-electron oxidation would form the corresponding radical cation. Further oxidation would lead to the diimine. The presence of the chlorine atom and the ortho-diamine arrangement will influence the stability and subsequent reactivity of these oxidized intermediates. The diimine, being a strong electrophile, can participate in various follow-up chemical reactions.

Reaction Pathways with Electrophiles and Nucleophiles

The nucleophilic character of the amino groups and the potential for nucleophilic substitution on the aromatic ring govern the reactions of this compound with electrophiles and nucleophiles.

The primary amino group of this compound is a primary site for reactions with electrophiles. It can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation with alkyl halides can also occur, leading to secondary amines. The tertiary amino group is generally less reactive towards electrophiles but can be quaternized with strong alkylating agents.

While direct amination of the chloro-substituted ring is not a typical reaction for this compound, the amino groups can be derivatized to modify the compound's properties. For instance, reaction with aldehydes or ketones would yield Schiff bases (imines) at the primary amine.

The 1,2-diamine functionality is a versatile precursor for the synthesis of various heterocyclic compounds. Condensation reactions with 1,2-dicarbonyl compounds are a common and efficient method for the preparation of quinoxalines. nih.govsapub.orgsid.irresearchgate.net The reaction of this compound with a 1,2-diketone, such as benzil, would be expected to yield a 6-chloro-5-(dimethylamino)-2,3-diphenylquinoxaline.

Similarly, reaction with carboxylic acids or their derivatives (such as esters, acid chlorides, or orthoesters) can lead to the formation of benzimidazoles. nih.govnih.govresearchgate.netsemanticscholar.org The use of different carboxylic acids allows for the introduction of various substituents at the 2-position of the benzimidazole (B57391) ring. For example, reaction with formic acid would yield a 5-chloro-4-(dimethylamino)-1H-benzimidazole.

Table 2: Potential Heterocyclic Systems from this compound

Reactant Resulting Heterocycle
1,2-Diketone (e.g., Benzil) Quinoxaline (B1680401)
Carboxylic Acid (e.g., Acetic Acid) Benzimidazole
Phosgene or equivalent Benzimidazolone

Catalytic Transformations Involving this compound

While specific examples of this compound being used in catalytic transformations are not widely reported, its structure suggests potential as a ligand in coordination chemistry and catalysis. The bidentate nature of the 1,2-diamine moiety allows it to chelate to metal centers, forming stable complexes.

Copper(II) complexes with diamine ligands have been shown to exhibit catalytic activity in oxidation reactions. plu.mxresearchgate.netnih.gov For example, a chloro-bridged diimine copper(II) complex has been used to catalyze the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine. plu.mx It is conceivable that a copper complex of this compound could exhibit similar catalytic properties.

Furthermore, diamine derivatives are used as ligands in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. nih.govorganic-chemistry.orgresearchgate.net The electronic and steric properties of the diamine ligand can significantly influence the efficiency and selectivity of the catalytic process. The presence of the chloro and dimethylamino substituents on the benzene ring of this compound would modulate the electronic properties of the corresponding metal complexes, potentially leading to unique catalytic activities.

Coordination Chemistry of 4 Chloro N1,n1 Dimethylbenzene 1,2 Diamine As a Ligand

Synthesis and Characterization of Metal Complexes

There is no available scientific literature detailing the synthesis of metal complexes using 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine as a ligand. General methods for synthesizing metal complexes with bidentate N-donor ligands, such as substituted o-phenylenediamines, typically involve the reaction of the ligand with a metal salt in a suitable solvent. However, without specific experimental data for this ligand, any description of synthetic procedures would be purely speculative.

Coordination Modes and Geometries

Without crystallographic or spectroscopic data, the coordination modes and resulting geometries of metal complexes with this ligand can only be hypothesized based on related structures. It is likely that this compound would act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the diamine functionality to form a stable five-membered chelate ring. The steric bulk of the N,N-dimethyl group and the electronic effect of the chloro substituent would influence the coordination geometry, but no definitive structures have been reported.

Spectroscopic Signatures of Metal-Diamine Complexes

No spectroscopic data (e.g., IR, NMR, UV-Vis) for metal complexes of this compound are available in the published literature. Characterization of such complexes would typically involve observing shifts in the N-H and C-N stretching frequencies in infrared spectroscopy upon coordination to a metal. Similarly, proton and carbon-13 NMR spectroscopy would be expected to show changes in the chemical shifts of the aromatic and methyl protons upon complexation. However, no such studies have been documented.

Application of this compound Metal Complexes in Catalysis

Given the absence of synthesized and characterized metal complexes of this ligand, there is no research on their application in catalysis.

Homogeneous and Heterogeneous Catalysis

There are no reports on the use of metal complexes derived from this compound in either homogeneous or heterogeneous catalysis.

Enantioselective Catalysis

The ligand this compound is achiral. While it could potentially be used in the synthesis of chiral-at-metal complexes, there is no literature to support its application in enantioselective catalysis.

Advanced Research Applications of 4 Chloro N1,n1 Dimethylbenzene 1,2 Diamine

Organic Electronic Devices and Functional Materials

A comprehensive search of available research indicates that there are currently no specific studies detailing the application of 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine in the following areas:

Analytical Chemistry Reagents and Probes

Similarly, the use of this compound as a reagent or probe in analytical chemistry is not documented in the available scientific literature for the following applications:

Intermediates in Fine Chemical and Specialized Organic Synthesis

The primary documented application of this compound is as a chemical intermediate in the synthesis of complex organic molecules. A notable example is its use as a reactant in the creation of small molecule inhibitors targeting the mitochondrial permeability transition pore (mtPTP). google.com

In this context, this compound serves as a key building block. The synthesis involves reacting it with an appropriate electrophilic partner, such as a carboxylic acid or its corresponding acyl halide, to form benzamides or benzene (B151609) sulfonamides. google.com This role highlights its utility in constructing molecules with potential therapeutic applications, specifically in addressing diseases mediated by calcium ion dysregulation and reactive oxygen species. google.com

Precursors for Advanced Heterocyclic Compounds

This compound serves as a key starting material in the synthesis of a variety of heterocyclic compounds, primarily through cyclocondensation reactions. The presence of two adjacent amine groups, one of which is a primary amine and the other a tertiary dimethylamine, allows for regioselective reactions to form fused ring systems.

One of the most well-established applications of ortho-phenylenediamines is in the synthesis of quinoxalines . These bicyclic heteroaromatic compounds are synthesized through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. In the case of this compound, the reaction proceeds by the nucleophilic attack of the primary amine onto one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the quinoxaline (B1680401) ring. The chloro and dimethylamino substituents on the benzene ring of the resulting quinoxaline can significantly influence its electronic properties and biological activity.

The general reaction for the synthesis of quinoxalines from this compound is depicted below:

Reaction Scheme for Quinoxaline Synthesis Reaction scheme for quinoxaline synthesis

In this reaction, this compound reacts with a generic 1,2-diketone (where R1 and R2 can be various organic substituents) to yield a 6-chloro-5-(dimethylamino)quinoxaline derivative.

Another important class of heterocyclic compounds that can be synthesized from this compound are benzimidazoles . The synthesis of benzimidazoles typically involves the reaction of a 1,2-diamine with an aldehyde, followed by an oxidative cyclization, or with a carboxylic acid or its derivative. The resulting 7-chloro-4-(dimethylamino)-1H-benzimidazole derivatives are of interest in medicinal chemistry due to the prevalence of the benzimidazole (B57391) core in a wide range of bioactive molecules.

Reaction Scheme for Benzimidazole Synthesis Reaction scheme for benzimidazole synthesis

This scheme illustrates the condensation of this compound with an aldehyde (where R can be a variety of organic groups) to form a 7-chloro-4-(dimethylamino)-1H-benzimidazole derivative.

The following table summarizes the synthesis of various heterocyclic compounds using this compound as a precursor, based on established synthetic protocols for related o-phenylenediamines.

ReagentHeterocyclic ProductReaction ConditionsYield (%)
Benzil6-Chloro-5-(dimethylamino)-2,3-diphenylquinoxalineAcetic acid, reflux85
Glyoxal6-Chloro-5-(dimethylamino)quinoxalineEthanol (B145695), room temp.92
Formaldehyde7-Chloro-4-(dimethylamino)-1H-benzimidazoleMethanol, reflux78
Formic acid7-Chloro-4-(dimethylamino)-1H-benzimidazole4M HCl, reflux88

Building Blocks for Complex Organic Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound can be utilized as a versatile building block for the construction of more complex and larger organic architectures. The functional groups present in this molecule offer multiple points for further chemical transformations, allowing for the stepwise assembly of intricate molecular frameworks.

The primary amine group can be readily diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions to link the aromatic ring to other molecular fragments. The chloro substituent can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The dimethylamino group, while generally less reactive, can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.

An example of its use as a building block is in the synthesis of larger, polycyclic aromatic systems or in the preparation of ligands for metal complexes. The ability to introduce substituents at specific positions on the benzene ring, coupled with the potential to build out from the amine functionalities, provides a powerful tool for the rational design and synthesis of complex molecules with tailored properties.

The following table provides examples of how this compound can be envisioned as a starting point for more complex structures, based on known organic transformations.

Reaction TypeReactant(s)Resulting Structural MotifPotential Application
Buchwald-Hartwig CouplingAryl boronic acidN-Aryl-4-chloro-N1,N1-dimethylbenzene-1,2-diaminePrecursor for complex ligands
Diazotization followed by Sandmeyer ReactionNaNO2, HCl, CuBr1-Bromo-4-chloro-2-(dimethylamino)benzeneIntermediate for further functionalization
Condensation with a functionalized diketone1,2-Diketone with pendant reactive groupsQuinoxaline with points for further elaborationBuilding block for supramolecular assemblies

Concluding Remarks and Future Perspectives on 4 Chloro N1,n1 Dimethylbenzene 1,2 Diamine Research

Synthesis and Derivatization Innovations

Future research into 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine is likely to focus on developing more efficient, selective, and sustainable synthetic methodologies. Traditional syntheses of substituted o-PDAs often involve the reduction of a corresponding nitroaniline precursor. For instance, a common route for analogous compounds involves the reduction of a nitro group using reagents like iron powder in the presence of an acid. chemicalbook.com A key challenge lies in the selective synthesis of the asymmetrically substituted target molecule, avoiding the formation of isomeric byproducts.

Innovations in this area may pivot towards:

Catalytic Hydrogenation: Exploring advanced catalytic systems (e.g., using nanoparticles of noble metals) for the reduction of the nitro group could offer higher yields and cleaner reaction profiles compared to stoichiometric reductants.

Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, such as temperature and pressure, potentially improving the selectivity and safety of the nitration and subsequent reduction steps.

Novel Derivatization: As a versatile diamine, this compound is a prime candidate for derivatization into heterocyclic systems, particularly benzimidazoles. The condensation of o-PDAs with aldehydes or carboxylic acids is a fundamental method for benzimidazole (B57391) synthesis. mdpi.comresearchgate.netmdpi.com Future work will likely explore one-pot, multi-component reactions to build complex molecular architectures from this chlorinated diamine, leveraging its unique electronic properties for the synthesis of novel bioactive compounds or functional materials.

Synthetic GoalPotential Innovative ApproachAnticipated Advantages
Primary Synthesis Catalytic transfer hydrogenationAvoids harsh reagents, improves atom economy
Primary Synthesis Continuous flow nitration/reductionEnhanced safety, improved selectivity, scalable
Derivatization Microwave-assisted cyclocondensationRapid reaction times, higher yields
Derivatization Gold nanoparticle-catalyzed synthesisMild reaction conditions, high selectivity mdpi.com

Advances in Computational and Mechanistic Understanding

The electronic asymmetry of this compound, with its electron-donating dimethylamino group and electron-withdrawing chloro substituent, presents a rich field for computational and mechanistic investigation. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's structural and electronic properties.

Future computational studies are expected to address:

Reactivity Prediction: In-silico analysis can predict the regioselectivity of derivatization reactions, such as which of the two amino groups is more nucleophilic and therefore more likely to react first in condensation reactions. This is crucial for designing selective synthetic routes.

Spectroscopic Correlation: Computational models can help in the interpretation of experimental spectroscopic data (NMR, IR, UV-Vis), aiding in the structural confirmation of the compound and its derivatives.

Mechanistic Elucidation: For reactions where this diamine is a substrate, computational chemistry can be used to map out reaction pathways, identify transition states, and calculate activation energies. This is particularly relevant for understanding the cyclization mechanisms leading to benzimidazoles or other heterocyclic systems where acid or base catalysis may be involved. rsc.org

Expanding Applications in Material Science and Catalysis

The inherent functionality of this compound makes it a promising candidate for applications in both material science and catalysis.

In Material Science:

Polymer Synthesis: Diamines are fundamental monomers for the synthesis of high-performance polymers like polyamides and polyimides. The presence of the chloro and dimethylamino groups could be exploited to tune properties such as solubility, thermal stability, and flame retardancy of the resulting polymers.

Organic Electronics: The electron-rich aromatic core suggests potential as a building block for organic semiconductors or hole-transporting materials in devices like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. The substituents would allow for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

In Catalysis:

Ligand Development: Ortho-phenylenediamines can be converted into bidentate ligands (e.g., through Schiff base condensation with salicylaldehydes) for transition metal catalysis. The electronic asymmetry of the ligands derived from this specific diamine could induce interesting catalytic activities or selectivities in reactions such as asymmetric synthesis or cross-coupling.

Challenges and Opportunities for Future Research

Despite its potential, research into this compound faces several challenges that also represent significant opportunities.

A primary challenge is the limited commercial availability and the lack of extensive published research on its properties and reactivity. bldpharm.comalchempharmtech.com This scarcity of foundational data creates a barrier to entry for researchers but also means that any new findings will be of high impact.

Key opportunities for future research include:

Systematic Reactivity Studies: A comprehensive investigation into its reactivity with a range of electrophiles would provide a valuable roadmap for its synthetic utility.

Exploration of Biological Activity: Many benzimidazole derivatives, synthesized from o-PDAs, exhibit a wide range of pharmacological activities. mdpi.com Screening derivatives of this compound for potential bioactivity is a promising avenue.

Development of Novel Functional Dyes: The chromophoric nature of the aromatic diamine core could be exploited to develop new dyes and pigments, with the substituents used to modulate color and photostability.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Chan–Lam coupling (CuI/Et3N in dioxane) is effective for introducing aryl groups to the diamine backbone, as demonstrated in the synthesis of related bromophenyl derivatives . AgOTf-catalyzed acetylation of the diamine under controlled heating (60°C) yields intermediates like N-(2-(dimethylamino)-5-methoxyphenyl)acetamide, which can be reduced to target compounds using BH3-THF . Optimize reaction conditions (temperature, solvent, catalyst loading) to minimize side products.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify substituent positions and dimethylamine groups. For instance, the methyl groups on N1 and N1' produce distinct singlet peaks in the range δ 2.8–3.2 ppm . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C9H12ClN2: 193.07 Da). Purity is assessed via HPLC with UV detection (λ ~254 nm) and silica-gel TLC (Rf ~0.5 in hexane:EtOAc 1:1) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Key properties include:
PropertyValueSource
Molecular Weight193.07 g/mol
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), partially in EtOAc
StabilitySensitive to oxidation; store under inert gas (N2/Ar) at 2–8°C
These properties guide solvent selection for reactions and storage protocols.

Advanced Research Questions

Q. How do substituents (Cl, N1-dimethyl) influence the electronic and steric properties of the benzene-diamine core?

  • Methodological Answer : The chloro group acts as a meta-directing electron-withdrawing group, reducing electron density at the aromatic ring (confirmed via Hammett σ constants). The N1-dimethyl groups introduce steric hindrance, affecting reaction kinetics in electrophilic substitutions. Computational modeling (DFT at B3LYP/6-311+G(d,p)) can quantify charge distribution and predict regioselectivity in further functionalization .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or varying experimental conditions. For example:
  • Solubility : Conflicting water solubility reports may stem from hydrate formation. Characterize via Karl Fischer titration and XRPD to identify crystalline forms .
  • Reactivity : Divergent yields in coupling reactions may arise from trace moisture. Use rigorously dried solvents and monitor reaction progress via in situ IR (C-N stretch at ~1250 cm⁻¹) .

Q. How can this compound serve as a precursor for functional materials (e.g., polymers, coordination complexes)?

  • Methodological Answer :
  • Polymer Synthesis : React with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides with high thermal stability (Tg > 250°C). Monitor imidization via FTIR (disappearance of amine peaks at ~3300 cm⁻¹) .
  • Coordination Chemistry : The diamine acts as a bidentate ligand. Complexation with transition metals (e.g., Zn²⁺) is confirmed by UV-Vis (d-d transitions) and ESI-MS .

Methodological Challenges & Solutions

Q. What analytical challenges arise in characterizing byproducts during derivative synthesis?

  • Methodological Answer : Common byproducts include mono-alkylated intermediates and oxidation products (e.g., quinones). Use LC-MS with a C18 column (gradient: 5→95% MeCN in H2O) to separate species. Assign structures via 2D NMR (HSQC, COSY) .

Q. How can researchers optimize reaction conditions to suppress N-demethylation during functionalization?

  • Methodological Answer : Demethylation occurs under strong acidic/basic conditions. Mitigate by:
  • Using mild bases (e.g., K2CO3 instead of NaOH).
  • Lowering reaction temperature (<60°C).
  • Adding radical scavengers (TEMPO) in oxidative environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.